Mono(4-carboxybutyl) Phthalate

Biomonitoring Exposure assessment LC-MS/MS

MCBP is the validated DPP urinary biomarker (median 168 μg/mL) for LC-MS/MS quantification. Unlike MPP/MCPP, it does not activate human CAR, serving as a critical negative control in endocrine disruption SAR studies. Its unique polarity ensures chromatographic specificity, while solid-state (mp 96-98°C) facilitates precise standard preparation. Certified reference material with batch CoA; substitution with unoxidized analogs compromises quantitative accuracy and biomarker reliability. Also employed in proteasome/ubiquitin inhibition and prostate cancer (PSA activation) research applications.

Molecular Formula C₁₃H₁₄O₆
Molecular Weight 266.25
CAS No. 92569-48-7
Cat. No. B1146704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(4-carboxybutyl) Phthalate
CAS92569-48-7
Synonyms1,2-Benzenedicarboxylic Acid 1-(4-Carboxybutyl) Ester;  MCBP;  _x000B_1,2-Benzenedicarboxylic Acid Mono(4-carboxybutyl) Ester; 
Molecular FormulaC₁₃H₁₄O₆
Molecular Weight266.25
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCC(=O)O
InChIInChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/p-1
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(4-carboxybutyl) Phthalate (CAS 92569-48-7): A Terminal Oxidation Metabolite of Di-n-pentyl Phthalate for Exposure Biomarker and Analytical Reference Applications


Mono(4-carboxybutyl) phthalate (MCBP; CAS 92569-48-7) is a phthalate monoester metabolite formed via ω‑oxidation of di‑n‑pentyl phthalate (DPP) [1]. It is a solid compound with a molecular weight of 266.25 g/mol, a melting point of 96–98 °C, and solubility in chloroform, DMSO, and methanol . MCBP is primarily utilized as an analytical reference standard for the quantification of DPP exposure in biological matrices and as a research tool in toxicology and endocrine disruption studies [1].

Why Mono(4-carboxybutyl) Phthalate (CAS 92569-48-7) Cannot Be Replaced by Other Phthalate Monoesters in Exposure Assessment and Analytical Workflows


Phthalate monoesters vary substantially in their alkyl side‑chain length, oxidation state, and functional group composition, which directly affect their physicochemical properties, biological activity, and utility as biomarkers. Substituting MCBP with a structurally similar analog such as mono‑n‑pentyl phthalate (MPP) or mono(3‑carboxypropyl) phthalate (MCPP) will alter chromatographic retention, ionization efficiency, and quantitative accuracy in LC‑MS/MS methods [1]. Furthermore, chain length and oxidation state dictate receptor binding profiles—MCBP does not activate human constitutive androstane receptor (CAR), whereas certain shorter‑chain monoesters do [2]. These differences render generic substitution scientifically invalid for targeted exposure assessment and toxicological research.

Mono(4-carboxybutyl) Phthalate (CAS 92569-48-7) Differential Evidence: Quantitative Comparisons with Analogous Phthalate Metabolites


Urinary Excretion Profile: MCBP Versus Other DPP Metabolites in Rat 24‑h Urine

In a controlled rat study (single oral dose of 500 mg/kg DPP), the median urinary concentration of MCBP in the first 24‑h collection was 168 μg/mL, representing a mid‑tier abundance among DPP metabolites [1]. The predominant metabolite was mono(4‑hydroxypentyl) phthalate (MHPP) at 993 μg/mL, while mono‑n‑pentyl phthalate (MPP) was 222 μg/mL and mono(3‑carboxypropyl) phthalate (MCPP) was only 9 μg/mL [1]. MCBP's concentration is approximately 76% of MPP's and over 18‑fold higher than MCPP's, establishing its quantitative distinctiveness as a DPP exposure biomarker.

Biomonitoring Exposure assessment LC-MS/MS

Human Constitutive Androstane Receptor (CAR) Activation: MCBP Versus Active Phthalate Monoesters

In a yeast two‑hybrid assay evaluating human CAR binding, MCBP (a C5‑chain monoester with terminal carboxyl group) showed no detectable activation, placing it among the majority of phthalate monoesters that lack CAR activity [1]. By contrast, monoethyl phthalate (MEP) exhibited a REC10 of 4.27 μM, monoisobutyl phthalate (MIBP) a REC10 of 14.13 μM, and mono‑(2‑ethylhexyl) tetrabromophthalate (TBMEHP) a REC10 of 0.66 μM [1]. This absence of CAR activation for MCBP is consistent with the SAR observation that longer, oxidized side chains reduce receptor engagement.

Nuclear receptor Endocrine disruption Yeast two-hybrid assay

Physicochemical Properties: Melting Point and Solubility Profile of MCBP Versus MPP

MCBP is a solid with a melting point of 96–98 °C and is soluble in chloroform, DMSO, and methanol . In contrast, mono‑n‑pentyl phthalate (MPP, CAS 24539‑56‑8) is typically a liquid at room temperature (no melting point reported) with distinct solubility characteristics [1]. The terminal carboxylic acid group on MCBP increases polarity (predicted pKa ~3.37) and hydrogen‑bonding capacity compared to the unsubstituted pentyl chain of MPP, affecting extraction recovery and chromatographic behavior.

Analytical chemistry Sample preparation Reference material

Proteasome Inhibition and PSA Activation: Functional Distinction from Structurally Similar Monoesters

MCBP has been reported to inhibit the proteasome and ubiquitin system and to activate prostate‑specific antigen (PSA) in clinical study settings . While quantitative IC50 or activation data are not publicly available for direct comparator analysis, these activities are not universally shared among phthalate monoesters. For instance, mono‑n‑pentyl phthalate (MPP) has been primarily characterized as an anti‑estrogen [1] and has not been reported to affect the proteasome or PSA. This functional divergence underscores MCBP's distinct biological profile.

Prostate cancer Proteasome inhibitor Biochemical assay

Evidence‑Backed Application Scenarios for Mono(4-carboxybutyl) Phthalate (CAS 92569-48-7) in Research and Industrial Settings


Targeted Biomonitoring of Di‑n‑pentyl Phthalate (DPP) Exposure in Rodent Models

MCBP serves as a quantitative urinary biomarker for DPP exposure in toxicokinetic studies. Its median 24‑h concentration of 168 μg/mL (in rats) provides a robust analytical target for LC‑MS/MS methods, enabling differentiation from other DPP metabolites such as MHPP (993 μg/mL) and MCPP (9 μg/mL) [1].

Analytical Reference Standard for Phthalate Monoester Quantification

Due to its defined physicochemical properties (solid, mp 96–98 °C) and established chromatographic behavior, MCBP is employed as a certified reference material for calibrating LC‑MS/MS and GC‑MS assays targeting oxidized phthalate monoesters [1]. Its distinct polarity relative to unoxidized analogs like MPP ensures method specificity.

Receptor Profiling and Endocrine Disruption Research

MCBP's lack of human CAR activation (in contrast to MEP, MIBP, and TBMEHP) makes it a valuable negative control or comparator in studies investigating structure‑activity relationships of phthalate monoesters at nuclear receptors [1].

Prostate Cancer and Proteasome Inhibition Studies

MCBP has demonstrated the ability to inhibit the proteasome/ubiquitin system and activate PSA, positioning it as a research tool in prostate cancer and protein degradation pathway investigations [1]. This activity is not observed with simpler phthalate monoesters like MPP.

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